molecular formula C10H10N2O3S B3371946 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 851879-32-8

5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B3371946
CAS RN: 851879-32-8
M. Wt: 238.27 g/mol
InChI Key: BUKUWWLSVVGEAD-UHFFFAOYSA-N
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Description

“5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol” is a compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The compound also has a thiol group (-SH), and a phenyl ring with two methoxy groups (-OCH3) attached at the 2nd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the thiol group, and the dimethoxyphenyl group. The exact structure would need to be determined using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups. The thiol group might be involved in reactions such as oxidation or the formation of disulfides. The oxadiazole ring could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar thiol and methoxy groups could impact its solubility .

Scientific Research Applications

Therapeutic Applications

5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, as a derivative of the 1,3,4-oxadiazole family, shares the therapeutic versatility characteristic of its core structure. The 1,3,4-oxadiazole nucleus is integral to a myriad of compounds with significant therapeutic potential, engaging in effective interactions with various enzymes and receptors due to its pyridine-type nitrogen atom. This facilitates a broad spectrum of bioactivities, thereby making 1,3,4-oxadiazole derivatives immensely useful in medicinal chemistry. These derivatives demonstrate profound efficacy in the treatment of diverse diseases, showcasing a wide array of medicinal properties including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other significant activities (Verma et al., 2019).

Synthetic and Biological Role

The synthetic flexibility and biological relevance of 1,3,4-oxadiazole cores, including derivatives like 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, are under constant exploration to develop new medicinal entities. Recent advancements highlight innovative methodologies for synthesizing 1,3,4-oxadiazole derivatives and their broad medicinal applications. This ongoing research aims at expanding the therapeutic spectrum of these compounds, providing valuable insights for the discovery of novel therapeutic agents (Nayak & Poojary, 2019).

Antimicrobial Activity

The antimicrobial potency of 1,3,4-oxadiazole derivatives, including the specific compound , is significant in the face of rising antimicrobial resistance. These compounds exhibit a wide range of activities against bacteria, fungi, and viruses, often surpassing the effectiveness of existing antimicrobial agents. The exploration of these derivatives as potential new drugs is thus a promising avenue in combating microbial resistance and developing more effective antimicrobial therapies (Glomb & Świątek, 2021).

Mechanism of Action

The mechanism of action would depend on the application of this compound. For instance, some oxadiazole derivatives have been studied for their anticancer properties, where they may work by inhibiting certain enzymes .

Safety and Hazards

While specific safety data for this compound is not available, compounds with similar structures can cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-13-6-3-4-7(8(5-6)14-2)9-11-12-10(16)15-9/h3-5H,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKUWWLSVVGEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=S)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212805
Record name 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

CAS RN

851879-32-8
Record name 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851879-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

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